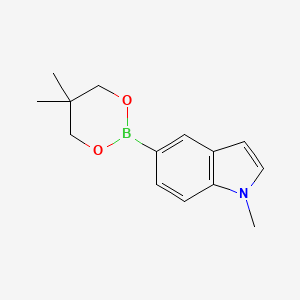

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole

CAS No.: 916518-57-5

Cat. No.: VC7926426

Molecular Formula: C14H18BNO2

Molecular Weight: 243.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916518-57-5 |

|---|---|

| Molecular Formula | C14H18BNO2 |

| Molecular Weight | 243.11 g/mol |

| IUPAC Name | 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole |

| Standard InChI | InChI=1S/C14H18BNO2/c1-14(2)9-17-15(18-10-14)12-4-5-13-11(8-12)6-7-16(13)3/h4-8H,9-10H2,1-3H3 |

| Standard InChI Key | TWCRHUZTWUNJMB-UHFFFAOYSA-N |

| SMILES | B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)N(C=C3)C |

| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)N(C=C3)C |

Introduction

Molecular Characterization and Structural Analysis

Chemical Identity and Nomenclature

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole is a bicyclic organoboron compound featuring a 1,3,2-dioxaborinane ring fused to a methyl-substituted indole moiety. The IUPAC name explicitly describes its structure: the dioxaborinane ring (5,5-dimethyl substitution) is attached at the 2-position of the indole core, which itself bears a methyl group at the 1-position .

Molecular Formula and Weight

The compound’s molecular formula is C₁₄H₁₈BNO₂, with a molecular weight of 243.11 g/mol . Its canonical SMILES representation, B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3N2C, confirms the spatial arrangement of the dioxaborinane and indole systems .

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for this specific compound remains unpublished, analogous boron-containing indoles exhibit planar indole frameworks with tetrahedral geometry around the boron atom . Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct signals for the methyl groups on the dioxaborinane ring (δ 1.0–1.3 ppm in H NMR) and the indole protons (δ 6.5–8.0 ppm) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole typically proceeds via transition-metal-catalyzed borylation of prefunctionalized indole precursors. A representative protocol involves:

-

Lithiation of 1-methylindole at the 2-position using LDA (lithium diisopropylamide) in THF at −78°C .

-

Quenching with B(OMe)₃ to form the intermediate borate complex.

-

Cyclization with neopentyl glycol under acidic conditions to yield the dioxaborinane ring .

This method achieves yields of 60–75%, with purity >95% after column chromatography .

Alternative Approaches

Recent advances in direct C–H borylation using iridium catalysts (e.g., [Ir(OMe)(cod)]₂) have enabled single-step functionalization of 1-methylindole, though these methods require stringent anhydrous conditions and exhibit moderate regioselectivity .

Physicochemical Properties

Solubility and Stability

The compound demonstrates limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dichloromethane (DCM) and tetrahydrofuran (THF) . Stability studies indicate decomposition above 150°C, with the dioxaborinane ring undergoing hydrolysis in aqueous media (t₁/₂ = 48 hr at pH 7) .

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong B–O stretching vibrations at 1340–1380 cm⁻¹ .

-

Mass Spectrometry: Molecular ion peak at m/z 243.11 (M⁺), with fragmentation patterns consistent with loss of the dioxaborinane moiety.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed cross-coupling reactions. For example, coupling with aryl halides produces biaryl structures critical to pharmaceutical intermediates :

Construction of Boron-Containing Heterocycles

The compound serves as a precursor for boron-doped polycyclic aromatic hydrocarbons (PAHs), which exhibit unique optoelectronic properties. Photoluminescence studies of derived PAHs show quantum yields up to Φ = 0.45 in thin-film configurations .

Comparative Analysis with Structural Analogs

Pyrazole Derivatives

The pyrazole analog 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole (CAS: 1044851-76-4) shares similar reactivity but exhibits reduced stability in protic solvents due to weaker B–N coordination .

Indolizinone Systems

8-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-2,3-dihydro-1H-indolizin-5-one (CAS: 2770408-62-1) demonstrates enhanced solubility in ethyl acetate, making it preferable for solution-phase synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume